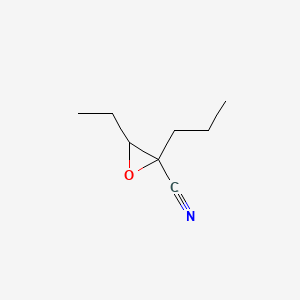
7-beta-D-Ribofuranosyl-7H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-beta-D-Ribofuranosyl-7H-purine is a nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound consists of a purine base linked to a ribose sugar, forming a structure that is integral to various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-beta-D-Ribofuranosyl-7H-purine typically involves the oxidative cyclization of hydrazones. One common method employs N-bromosuccinimide (NBS) as a reagent to promote this cyclization . Another approach involves the use of diethyl azodicarboxylate (DEAD) or lead tetraacetate for the oxidative cyclization of aldehyde hydrazones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of this compound for research and development purposes.
Analyse Chemischer Reaktionen
Types of Reactions
7-beta-D-Ribofuranosyl-7H-purine undergoes various chemical reactions, including:
Oxidation: Promoted by reagents like NBS or DEAD.
Substitution: Involving nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidative Cyclization: NBS, DEAD, lead tetraacetate.
Substitution Reactions: Various nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted purine derivatives, which can be further utilized in biochemical and medicinal research.
Wissenschaftliche Forschungsanwendungen
7-beta-D-Ribofuranosyl-7H-purine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and enzyme interactions.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of pharmaceuticals and biochemical assays
Wirkmechanismus
The mechanism of action of 7-beta-D-Ribofuranosyl-7H-purine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. This compound can act as a competitive inhibitor or alternative substrate for various enzymes, thereby affecting nucleic acid synthesis and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-beta-D-Ribofuranosyl-7H-1,2,4-triazolo[3,4-i]purine: Another nucleoside analog with similar properties.
Fluorinated Purines: Compounds with fluorine substitutions that exhibit unique biological activities.
Uniqueness
7-beta-D-Ribofuranosyl-7H-purine is unique due to its specific structure and the ability to undergo various chemical reactions, making it a versatile compound for research and development.
Eigenschaften
CAS-Nummer |
2149-71-5 |
|---|---|
Molekularformel |
C10H12N4O4 |
Molekulargewicht |
252.23 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-purin-7-yloxolane-3,4-diol |
InChI |
InChI=1S/C10H12N4O4/c15-2-6-7(16)8(17)10(18-6)14-4-13-9-5(14)1-11-3-12-9/h1,3-4,6-8,10,15-17H,2H2/t6-,7-,8-,10-/m1/s1 |
InChI-Schlüssel |
TXDJXYCWUSYGSN-FDDDBJFASA-N |
Isomerische SMILES |
C1=C2C(=NC=N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Kanonische SMILES |
C1=C2C(=NC=N1)N=CN2C3C(C(C(O3)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



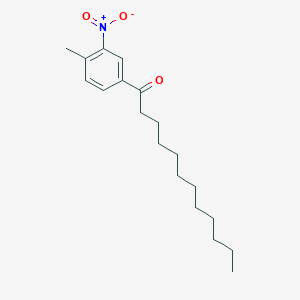
![Glycine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester](/img/structure/B13813787.png)
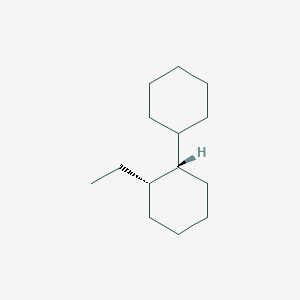
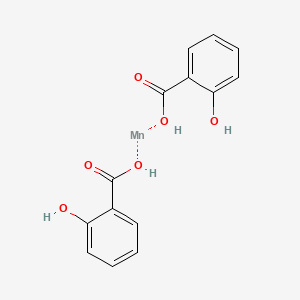
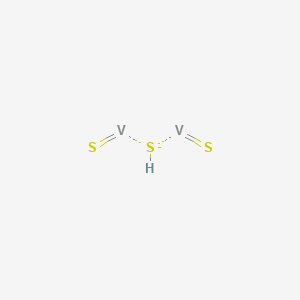
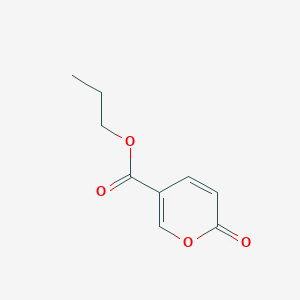
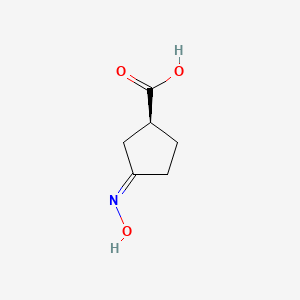
![2-(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B13813829.png)
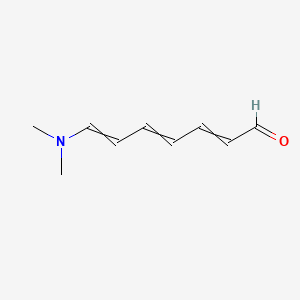
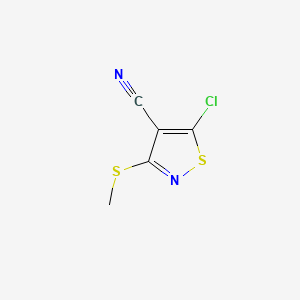
![5-Chloro-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13813843.png)

